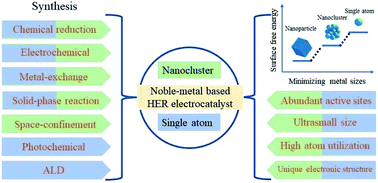Recent progress in noble metal nanocluster and single atom electrocatalysts for the hydrogen evolution reaction
Journal of Materials Chemistry A Pub Date: 2020-10-07 DOI: 10.1039/D0TA06942F
Abstract
Hydrogen, a renewable and clean energy carrier, is the best alternative to fossil fuels. Hydrogen evolution from water electrolysis using renewable electrical energy is quite attractive. Noble-metal-based materials are currently considered the best electrocatalysts for the hydrogen evolution reaction (HER) at the cathode of electrolysis cells. Noble metal nanocluster and single atom electrocatalysts as model materials with an ultra-small size and high atomic utilization have shown promising catalytic HER performance. In this paper, recent research efforts toward developing advanced noble metal nanocluster and single atom electrocatalysts supported on different support materials with high performance for water splitting catalysis are reviewed and analyzed in terms of their design, synthesis, characterization, catalytic mechanisms, and HER performance validation and optimization. The technical challenges in researching and developing such nanocluster and single atom HER electrocatalysts are discussed and future research directions are also proposed for overcoming the challenges toward their practical application.


Recommended Literature
- [1] Fuels of the future
- [2] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [3] N-doped carbon dots as robust fluorescent probes for the rapid detection of hypochlorite†
- [4] Efficient basis sets for core-excited states motivated by Slater's rules†
- [5] Research progress in nucleus-targeted tumor therapy
- [6] C2-ketonylation of carbohydrates via excited-state palladium-catalyzed 1,2-spin-center shift†
- [7] Background correction method for the determination of ascorbic acid in soft drinks, fruit juices and cordials using direct ultraviolet spectrophotometry
- [8] Capacitive deionization of NaCl solutions using carbon nanotube sponge electrodes
- [9] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [10] Stimuli responsive furan and thiophene substituted difluoroboron β-diketonate materials†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 157887-82-6









